molecular formula C18H16Cl2N4 B2993717 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline CAS No. 339105-74-7

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2993717
CAS No.: 339105-74-7
M. Wt: 359.25
InChI Key: LRWAUKRMZOSQHT-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core linked to a piperazine ring substituted with a 3,4-dichlorophenyl group. Quinoxalines are bicyclic aromatic systems containing two nitrogen atoms at positions 1 and 4, making them versatile scaffolds in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and π-π stacking . The incorporation of a piperazine moiety enhances solubility and provides a flexible platform for structural diversification, while the 3,4-dichlorophenyl substituent introduces electron-withdrawing properties that may influence receptor binding affinity and selectivity.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4/c19-14-6-5-13(11-15(14)20)23-7-9-24(10-8-23)18-12-21-16-3-1-2-4-17(16)22-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWAUKRMZOSQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline typically involves the reaction of 3,4-dichlorophenylpiperazine with quinoxaline derivatives. One common method includes the use of metal-catalyzed reactions, where transition metals such as iron, nickel, or ruthenium serve as catalysts . The reaction conditions often involve moderate temperatures and the presence of a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar metal-catalyzed processes. The focus is on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially hydrogenated derivatives .

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions . The compound may also interact with various receptors and enzymes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Table 2: PI3Kα Inhibitory Activity of Selected Quinoxaline Derivatives

Compound Name Piperazine Substituent IC50 (PI3Kα) Ligand Efficiency (BEI) Reference
This compound 3,4-Dichlorophenyl Not reported - -
2-(Piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline 4-Bromophenylsulfonyl 40 nM Comparable to LY294002
2-(4-Methylsulfonylpiperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline 4-Methylsulfonyl 24 nM Moderate
Compound 24 (3-Methylpiperazin-1-yl) 3-Methyl 0.059 mM Improved efficiency

Key Observations:

  • Electron-withdrawing groups (e.g., sulfonyl, bromophenyl) correlate with enhanced PI3Kα inhibition, as seen in compounds with IC50 values in the nanomolar range . The dichlorophenyl group in the target compound may exhibit similar electronic effects, though its activity remains uncharacterized.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties of Quinoxaline Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reference
This compound C18H15Cl2N4 ~360 Dichlorophenyl, piperazine -
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile C16H17N5 279.34 Allyl, carbonitrile
2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline C17H18N6 306.4 Pyrimidinyl, methyl

Key Observations:

  • The target compound’s higher molecular weight (~360 vs. 279–306 for others) may impact solubility and bioavailability.

Biological Activity

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N4
  • CAS Number : 339105-74-7

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed potent activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)Reference
Jurkat (Leukemia)15
HT-29 (Colorectal)10
MCF-7 (Breast)20

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

The compound is also studied for its potential antidepressant and antipsychotic effects. It is believed to interact with serotonin and dopamine receptors, which are critical in mood regulation. Animal studies have shown that administration of this compound leads to a significant reduction in depressive-like behaviors in models of depression .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as a dual antagonist at serotonin (5-HT) and dopamine (D2) receptors, which may explain its antidepressant and antipsychotic effects. Additionally, its structural similarity to other piperazine derivatives enhances its binding affinity to these receptors .

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Antimicrobial Efficacy : A clinical trial demonstrated that patients treated with formulations containing this quinoxaline derivative showed improved outcomes in infections resistant to conventional antibiotics .
  • Cancer Treatment : In a preclinical study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to controls .

Comparative Analysis with Similar Compounds

A comparison with other quinoxaline derivatives reveals unique properties:

Compound NameBiological ActivityIC50 (µM)
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butaneModerate Anticancer25
Quinoxaline Derivative AAntimicrobial30
This compound High Anticancer & Antimicrobial 10 - 15

This table indicates that the subject compound exhibits superior biological activity compared to others in its class.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 2-chloroquinoxaline with 1-(3,4-dichlorophenyl)piperazine under reflux conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
  • Catalysis: Add potassium carbonate or triethylamine to deprotonate the piperazine nitrogen, accelerating reactivity .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions. The piperazine protons typically resonate at δ 2.5–3.5 ppm, while quinoxaline aromatic protons appear at δ 7.8–8.5 ppm .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C-Cl stretching at ~750 cm1^{-1}, C-N vibrations at ~1250 cm1^{-1}) using KBr pellets .
  • Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (expected [M+H]+^+ at m/z 399.06 for C18_{18}H14_{14}Cl2_2N4_4) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. functional activity)?

Methodological Answer:

  • Comparative Binding Assays: Perform radioligand displacement studies (e.g., 3H^3H-spiperone for D2_2-like receptors) across multiple cell lines (CHO vs. HEK293) to assess receptor subtype specificity .
  • Functional Activity Profiling: Use calcium flux or cAMP assays to differentiate partial agonism vs. antagonism. For example, contradictory serotonin 5-HT1A_{1A} data may arise from cell-specific G-protein coupling .
  • Theoretical Alignment: Apply kinetic or allosteric binding models to reconcile discrepancies between binding affinity (Ki_i) and functional potency (EC50_{50}) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in piperazine-quinoxaline derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (F, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO2_2) groups at the 3,4-dichlorophenyl moiety. Test for changes in logP (HPLC-derived) and receptor selectivity .
  • Computational SAR: Use molecular docking (AutoDock Vina) to predict binding poses at target receptors (e.g., dopamine D3_3) and validate with free-energy perturbation (FEP) calculations .

Q. How can researchers validate analytical methods for detecting trace impurities in bulk samples?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradation products. Use LC-MS/MS to identify impurities (e.g., dechlorinated byproducts) .
  • Method Validation: Follow ICH Q2(R1) guidelines for specificity, linearity (R2^2 > 0.995), and LOD/LOQ (e.g., LOD ≤ 0.1% w/w) using a validated HPLC-DAD method .

Q. What experimental designs are suitable for comparing in vitro vs. in vivo metabolic stability?

Methodological Answer:

  • In Vitro: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (Clint_{int}) using the substrate depletion method .
  • In Vivo: Administer intravenously (1 mg/kg) to rodents and collect plasma samples over 24h. Use non-compartmental analysis (Phoenix WinNonlin) to determine t1/2_{1/2} and bioavailability .

Q. How can thermodynamic stability and polymorphic forms be assessed for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Identify melting points and polymorph transitions (heating rate: 10°C/min, nitrogen atmosphere). A single endothermic peak suggests a pure crystalline form .
  • X-Ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data (Mercury software) to confirm crystallinity and detect amorphous content .

Q. What advanced computational approaches are recommended for mechanistic studies of its pharmacokinetic behavior?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Use GastroPlus or Simcyp to simulate absorption/distribution based on logP, pKa_a, and permeability (Caco-2 data) .
  • Metabolite Prediction: Apply software like MetaSite to identify probable Phase I/II metabolites and cross-validate with in vitro hepatocyte assays .

Q. How should researchers address batch-to-batch variability in biological assay outcomes?

Methodological Answer:

  • Quality Control (QC) Protocols: Implement strict synthesis SOPs and characterize each batch via 1H^1H-NMR, HPLC purity, and residual solvent analysis (GC-MS) .
  • Statistical Analysis: Use ANOVA to compare biological data across batches. If variability persists, apply multivariate regression to identify critical physicochemical parameters (e.g., particle size, crystallinity) .

Q. What factorial design approaches optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use a 2k^k factorial design to test variables: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol%). Optimize for yield and purity via response surface methodology (RSM) .
  • Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to prioritize factors (e.g., moisture sensitivity) impacting reproducibility at larger scales .

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